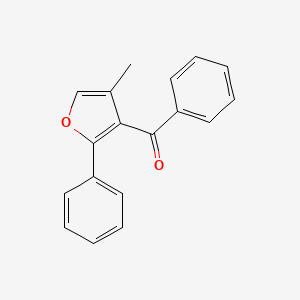![molecular formula C11H7ClF3N3O B1496171 4-hydroxy-6-(chlorométhyl)-2-[5-(trifluorométhyl)pyridin-2-yl]pyrimidine CAS No. 266679-42-9](/img/structure/B1496171.png)
4-hydroxy-6-(chlorométhyl)-2-[5-(trifluorométhyl)pyridin-2-yl]pyrimidine
Vue d'ensemble
Description
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H7ClF3N3O and its molecular weight is 289.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique
En synthèse organique, ce composé sert de brique de construction polyvalente pour créer une variété de molécules fluorées. La présence d'un groupe trifluorométhyle et d'un groupe chlorométhyle permet une activation sélective des liaisons C–F, étape cruciale dans la synthèse de divers composés fluorés . Ces structures fluorées sont très recherchées en raison de leurs propriétés chimiques uniques, telles qu'une stabilité et une lipophilie accrues, qui sont bénéfiques dans la conception et le développement de médicaments.
Applications Pharmaceutiques
Le groupe trifluorométhyle est de plus en plus important dans les produits pharmaceutiques, où il peut améliorer la stabilité métabolique et la biodisponibilité des agents thérapeutiques . Le composé en question pourrait être utilisé pour synthétiser de nouveaux pharmacophores avec une activité potentielle contre diverses maladies. Son motif structurel est courant dans les molécules qui présentent un large éventail d'activités biologiques.
Développement Agrochimique
En agrochimie, l'introduction d'atomes de fluor, en particulier par l'intermédiaire de groupes trifluorométhyle, est connue pour améliorer l'efficacité et la sélectivité des pesticides et des herbicides . La réactivité du composé pourrait être exploitée pour développer de nouveaux produits agrochimiques plus puissants et plus respectueux de l'environnement.
Science des Matériaux
La science des matériaux peut bénéficier de l'incorporation de pyrimidines fluorées, car elles peuvent conférer des propriétés souhaitables aux matériaux, telles qu'une résistance accrue aux solvants et une stabilité thermique . Ce composé pourrait être utilisé pour synthétiser de nouveaux polymères ou revêtements aux caractéristiques de performance améliorées.
Génie Chimique
En génie chimique, ce composé peut être utilisé dans l'optimisation des procédés de production de matériaux fluorés. Son profil de réactivité unique permet de développer des voies de synthèse plus efficaces, ce qui peut entraîner des économies de coûts et une réduction de l'impact environnemental dans les procédés industriels .
Chimie Médicinale
La recherche en chimie médicinale explore souvent la modification des composés de tête afin d'améliorer leurs propriétés pharmacologiques. L'introduction d'un groupe trifluorométhyle, comme on le trouve dans ce composé, est une stratégie courante pour augmenter la puissance et la sélectivité d'un candidat médicament . Il peut également influencer les profils pharmacocinétiques et pharmacodynamiques, ce qui en fait un outil précieux dans le processus de découverte de médicaments.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFHIXTJDYDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381888 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266679-42-9 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



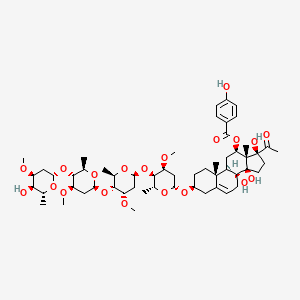
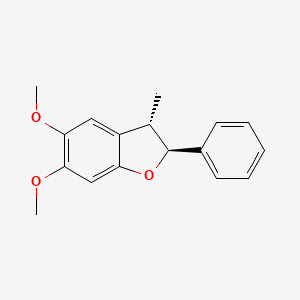
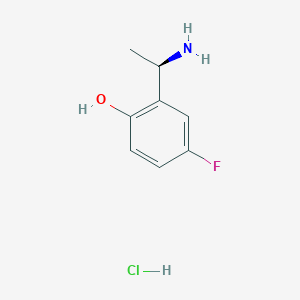

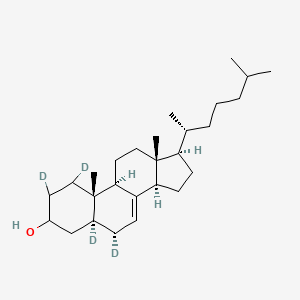
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)
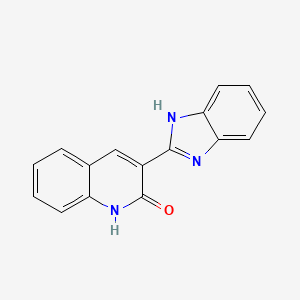
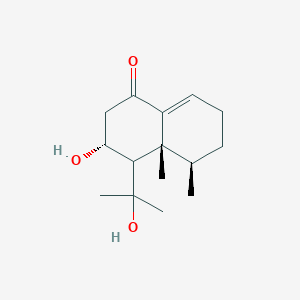
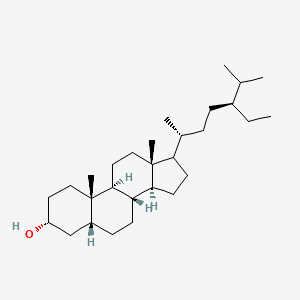


![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)
